Cyclopropane, 1-ethynyl-1-(1-propynyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

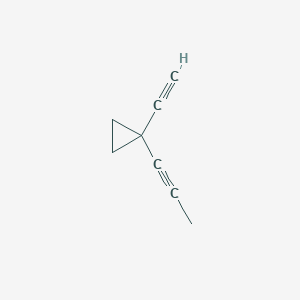

Cyclopropane, 1-ethynyl-1-(1-propynyl-, also known as Cyclopropane, 1-ethynyl-1-(1-propynyl-, is a useful research compound. Its molecular formula is C8H8 and its molecular weight is 104.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclopropane, 1-ethynyl-1-(1-propynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropane, 1-ethynyl-1-(1-propynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C8H8

- Molecular Weight: 104.1491 g/mol

- IUPAC Name: Cyclopropane, 1-ethynyl-1-(1-propynyl-)

The compound features a cyclopropane ring substituted with ethynyl and propynyl groups, which contributes to its reactivity and utility in synthetic applications.

Synthetic Applications

1. C–H Alkynylation Reactions

Recent studies have demonstrated the utility of cyclopropane derivatives in C–H alkynylation reactions. The oxidative C–H alkynylation of arylcyclopropanes has been reported, showcasing full regioselectivity when multiple benzylic C–H bonds are present. This method allows for the efficient formation of alkynylated products under visible light irradiation conditions .

2. Selective Functionalization

The selective functionalization of cyclopropanes has been highlighted in research where cyclopropane rings were successfully alkynylated. The presence of electron-rich substituents on the aryl group significantly enhances the reaction yield, demonstrating the importance of electronic effects in these transformations .

Medicinal Chemistry

3. Potential Drug Development

Cyclopropane derivatives, including 1-ethynyl-1-(1-propynyl-), have been explored for their potential as scaffolds in drug development. The unique structural features of these compounds allow for the modification of biological activity, making them candidates for further investigation in pharmacological studies. For instance, derivatives have shown promise in developing anti-inflammatory agents due to their structural resemblance to known pharmaceuticals like Isoxepac .

Computational Studies

4. Prebiotic Synthesis Insights

Computational studies have provided insights into the potential prebiotic synthesis pathways involving cyclopropane derivatives. These studies suggest that such compounds could play a role in early biochemical processes, offering a glimpse into the origins of life and the evolution of complex organic molecules .

Case Study 1: Alkynylation of Arylcyclopropanes

A study conducted by researchers at the Ecole Polytechnique Fédérale de Lausanne explored the alkynylation of arylcyclopropanes using ethynylbenziodoxolone (EBX) reagents. The research demonstrated that varying the aryl substituents could lead to different regioselective outcomes, highlighting the versatility of cyclopropanes in synthetic organic chemistry .

| Substrate | Reagent | Yield (%) | Remarks |

|---|---|---|---|

| Arylcyclopropane 1c | Ph-EBX (2a) | 92% | Efficient and scalable |

| Isoxepac-derived product | 2l | 71% | High selectivity towards cyclopropane C–H bond |

Case Study 2: Drug Development Applications

Another study focused on modifying cyclopropane structures to enhance anti-inflammatory activity. The results indicated that specific modifications could improve efficacy while maintaining selectivity against target enzymes involved in inflammation pathways .

Propriétés

Numéro CAS |

105961-79-3 |

|---|---|

Formule moléculaire |

C8H8 |

Poids moléculaire |

104.15 g/mol |

Nom IUPAC |

1-ethynyl-1-prop-1-ynylcyclopropane |

InChI |

InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |

Clé InChI |

CRUULDHEGJSVDL-UHFFFAOYSA-N |

SMILES |

CC#CC1(CC1)C#C |

SMILES canonique |

CC#CC1(CC1)C#C |

Key on ui other cas no. |

105961-79-3 |

Synonymes |

Cyclopropane, 1-ethynyl-1-(1-propynyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.